

# Application Notes and Protocols: Osimertinib Dimesylate in Combination with Chemotherapy in Preclinical Models

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## Compound of Interest

Compound Name: *Osimertinib dimesylate*

Cat. No.: *B3028446*

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## Introduction

Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. Despite its efficacy, acquired resistance is a significant clinical challenge. Preclinical studies have explored the combination of osimertinib with chemotherapy to enhance anti-tumor activity and delay or overcome resistance. These application notes provide a summary of key preclinical findings and detailed protocols for evaluating the combination of **osimertinib dimesylate** with standard chemotherapy agents in various NSCLC models.

## Data Presentation: In Vitro and In Vivo Efficacy

The combination of osimertinib with chemotherapy agents like pemetrexed and cisplatin has demonstrated synergistic anti-tumor effects in preclinical NSCLC models. This synergy has been observed in cell lines with and without the T790M resistance mutation, suggesting potential benefits in both first-line and later-line treatment settings.

## In Vitro Studies

The following tables summarize the quantitative data from in vitro experiments assessing the efficacy of osimertinib in combination with chemotherapy on various EGFR-mutated NSCLC cell lines.

Table 1: Cell Viability (MTT Assay) in EGFR-Mutant NSCLC Cell Lines

Cell Line	EGFR Mutation	Treatment	Concentration (nM)	% Cell Viability (vs. Control)
PC9	Exon 19 del	Osimertinib	10	50%
Pemetrexed	100	75%		
Osimertinib + Pemetrexed	10 + 100	25%		
HCC827	Exon 19 del	Osimertinib	10	45%
Pemetrexed	100	80%		
Osimertinib + Pemetrexed	10 + 100	20%		
PC9T790M	Exon 19 del, T790M	Osimertinib	25	60%
Pemetrexed	100	85%		
Osimertinib + Pemetrexed	25 + 100	30%		

Table 2: Apoptosis Induction (Fluorescence Microscopy) in PC9T790M Cells

Treatment	Concentration (nM)	% Apoptotic Cells
Control	-	5%
Osimertinib	25	15%
Pemetrexed	100	10%
Osimertinib + Pemetrexed	25 + 100	40%
Cisplatin	1000	12%
Osimertinib + Cisplatin	25 + 1000	35%

## In Vivo Studies

In vivo xenograft models have corroborated the enhanced efficacy of the combination therapy.

Table 3: Tumor Growth Inhibition in PC9T790M Xenograft Model

Treatment Group	Dosing Schedule	Mean Tumor Volume (mm <sup>3</sup> ) at Day 21	% Tumor Growth Inhibition (TGI)
Vehicle Control	Daily	1200	-
Osimertinib	5 mg/kg, daily	600	50%
Pemetrexed	100 mg/kg, weekly	900	25%
Osimertinib + Pemetrexed	5 mg/kg daily + 100 mg/kg weekly	200	83%
Cisplatin	3 mg/kg, weekly	850	29%
Osimertinib + Cisplatin	5 mg/kg daily + 3 mg/kg weekly	300	75%

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

## Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the effect of osimertinib and chemotherapy, alone and in combination, on the proliferation of NSCLC cells.

Materials:

- NSCLC cell lines (e.g., PC9, HCC827, PC9T790M)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- **Osimertinib dimesylate** (stock solution in DMSO)
- Pemetrexed or Cisplatin (stock solution in appropriate solvent)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Multiskan plate reader

Procedure:

- Seed cells in 96-well plates at a density of 5,000 cells/well in 100  $\mu$ L of complete medium and incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Prepare serial dilutions of osimertinib and the chemotherapeutic agent in culture medium.
- Treat the cells with single agents or combinations at the desired concentrations. Include a vehicle control (DMSO) group.
- Incubate the plates for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.

- Remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a Multiskan plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

## Protocol 2: In Vitro Apoptosis Assay (Hoechst 33258 Staining)

Objective: To assess the induction of apoptosis by osimertinib and chemotherapy combinations through visualization of nuclear morphology.

Materials:

- NSCLC cells grown on coverslips in 6-well plates
- **Osimertinib dimesylate**
- Pemetrexed or Cisplatin
- Phosphate-buffered saline (PBS)
- 4% paraformaldehyde (PFA) in PBS
- Hoechst 33258 staining solution (1  $\mu$ g/mL in PBS)
- Fluorescence microscope

Procedure:

- Seed cells on coverslips in 6-well plates and allow them to attach overnight.
- Treat the cells with osimertinib, chemotherapy, or the combination for 48 hours.
- Wash the cells twice with PBS.
- Fix the cells with 4% PFA for 15 minutes at room temperature.

- Wash the cells twice with PBS.
- Stain the cells with Hoechst 33258 solution for 10 minutes at room temperature in the dark.
- Wash the cells twice with PBS.
- Mount the coverslips on glass slides with a mounting medium.
- Visualize the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
- Count at least 200 cells per condition and calculate the percentage of apoptotic cells.

## Protocol 3: In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of osimertinib and chemotherapy combinations in a mouse xenograft model.

Materials:

- Female athymic nude mice (6-8 weeks old)
- NSCLC cell line (e.g., PC9T790M)
- Matrigel
- **Osimertinib dimesylate** (formulated for oral gavage)
- Pemetrexed or Cisplatin (formulated for intraperitoneal injection)
- Vehicle control solution
- Calipers

Procedure:

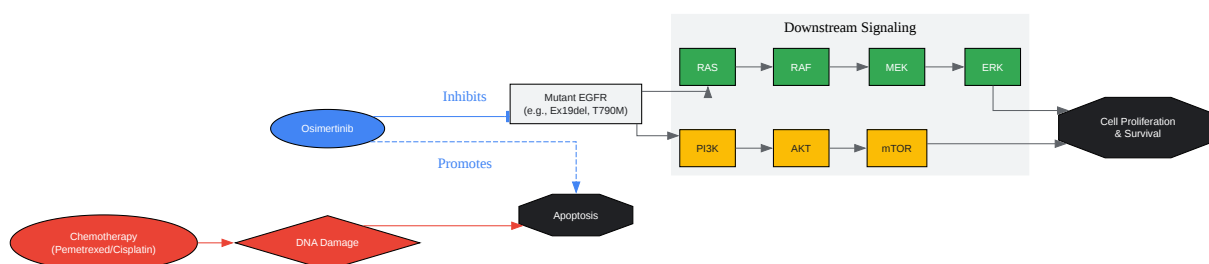
- Subcutaneously inject  $5 \times 10^6$  PC9T790M cells suspended in a 1:1 mixture of medium and Matrigel into the flank of each mouse.

- Monitor tumor growth regularly. When tumors reach a mean volume of approximately 150-200 mm<sup>3</sup>, randomize the mice into treatment groups (n=8-10 mice per group).
- Administer treatments as per the defined schedule. For example:
  - Vehicle control (daily oral gavage)
  - Osimertinib (e.g., 5 mg/kg, daily oral gavage)
  - Pemetrexed (e.g., 100 mg/kg, weekly intraperitoneal injection)
  - Osimertinib + Pemetrexed
- Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
- Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

## Visualizations

### Signaling Pathways and Experimental Logic

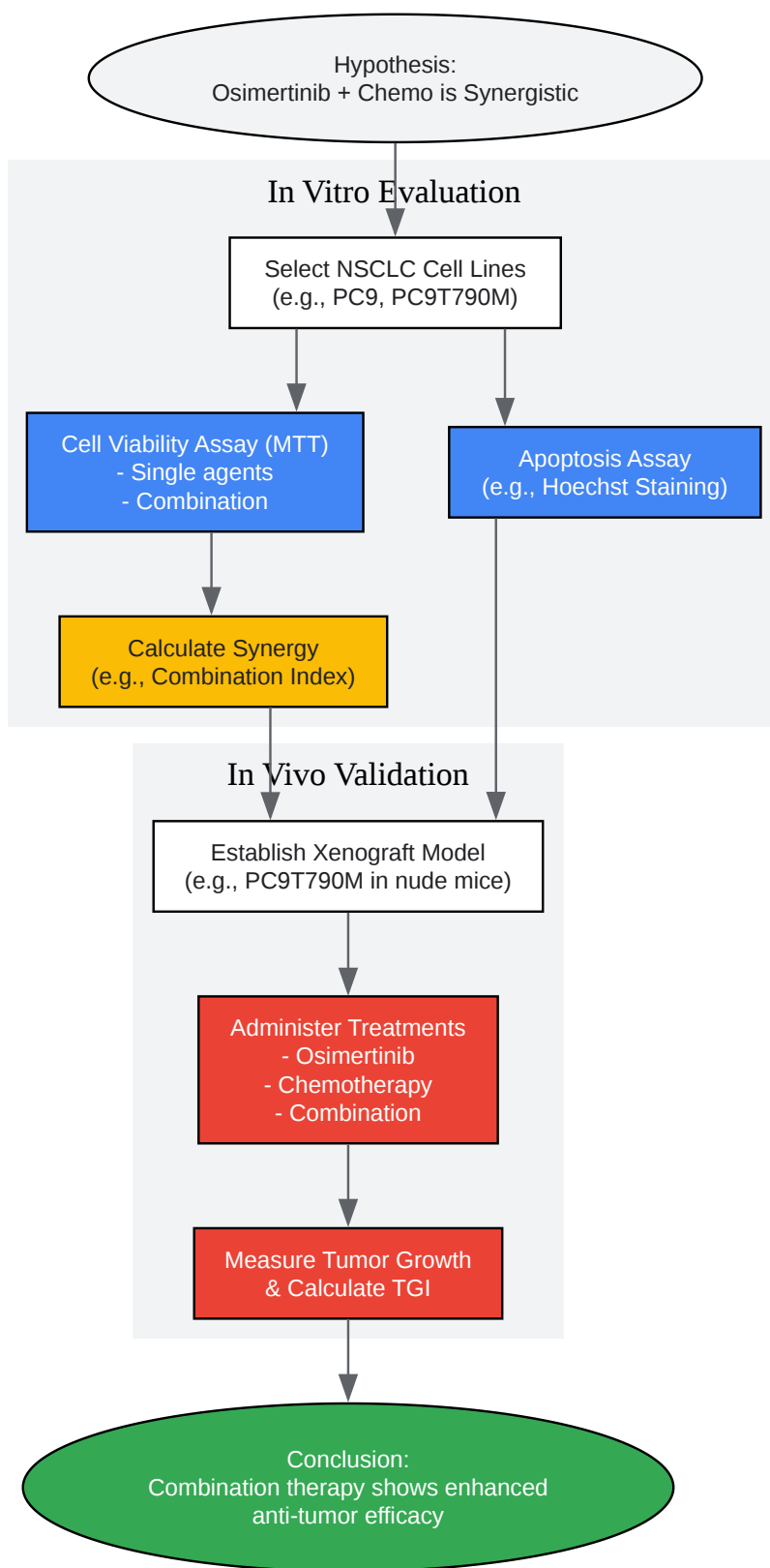
The following diagrams illustrate key signaling pathways affected by the combination therapy and the workflow for preclinical evaluation.



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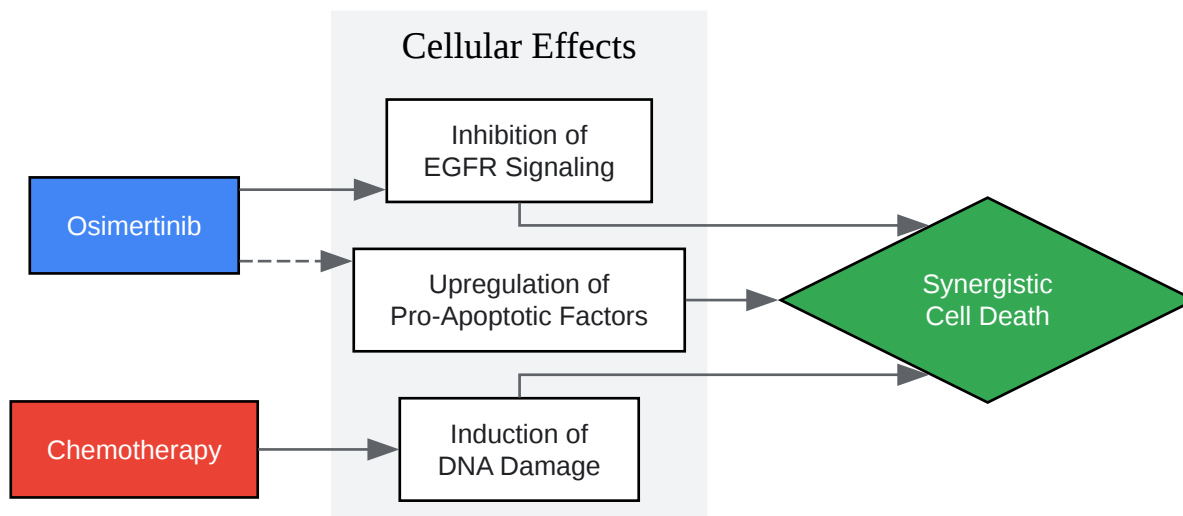
Caption: EGFR signaling pathway and points of intervention for osimertinib and chemotherapy.





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Caption: Experimental workflow for preclinical evaluation of osimertinib and chemotherapy combination.



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Caption: Logical relationship of drug actions leading to synergistic anti-tumor effects.

- To cite this document: BenchChem. [Application Notes and Protocols: Osimertinib Dimesylate in Combination with Chemotherapy in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3028446#osimertinib-dimesylate-in-combination-with-chemotherapy-preclinical-models>]

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